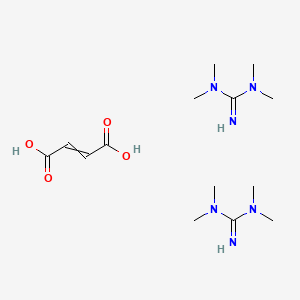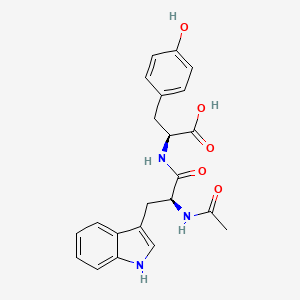
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, can be employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.
Scientific Research Applications
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. This interaction is mediated through specific binding sites on the receptor, which modulate its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,5-Benzodiazepine, 2,4-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
1H-1,5-Benzodiazepine, 2,3-dihydro-2-phenyl-: Lacks the 3,4-dichlorophenyl group.
1H-1,5-Benzodiazepine, 2,3-dihydro-4-phenyl-: Similar but without the dichlorophenyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- imparts unique chemical properties, such as increased lipophilicity and altered binding affinity to the GABA receptor. These characteristics can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other benzodiazepine derivatives .
Properties
CAS No. |
905726-85-4 |
|---|---|
Molecular Formula |
C21H16Cl2N2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16Cl2N2/c22-16-11-10-15(12-17(16)23)21-13-20(14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-12,21,25H,13H2 |
InChI Key |
YGMIJXRYPJWQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)





